8-Acetamidoquinoline-6-carboxylic acid
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Overview
Description
8-Acetamidoquinoline-6-carboxylic acid is a quinoline derivative characterized by the presence of an acetamido group at the 8th position and a carboxylic acid group at the 6th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetamidoquinoline-6-carboxylic acid typically involves the acylation of 8-aminoquinoline followed by carboxylation. One common method includes the reaction of 8-aminoquinoline with acetic anhydride to form 8-acetamidoquinoline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Acetamidoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-6,8-dicarboxylic acid.
Reduction: 8-Acetamidoquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-acetamidoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- 8-Hydroxyquinoline-6-carboxylic acid
- 8-Aminoquinoline-6-carboxylic acid
- 8-Methoxyquinoline-6-carboxylic acid
Comparison: 8-Acetamidoquinoline-6-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer specific chemical reactivity and biological activity. Compared to 8-hydroxyquinoline-6-carboxylic acid, it has different solubility and binding properties. The acetamido group also provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
8-acetamidoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-7(15)14-10-6-9(12(16)17)5-8-3-2-4-13-11(8)10/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
YSMZNKDENOODAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)C(=O)O)C=CC=N2 |
Origin of Product |
United States |
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